
Glycine chloride
Overview
Description
Glycine chloride, also known as glycine hydrochloride, is a compound formed by the combination of glycine and hydrochloric acid. Glycine is the simplest amino acid, with the chemical formula NH₂CH₂COOH. When combined with hydrochloric acid, it forms this compound (NH₂CH₂COOH·HCl). This compound is commonly used in various biochemical and industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Ammonolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia in the presence of a catalyst such as urotropine.
Strecker Synthesis: This method involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to form methylene amino acetonitrile, which is then hydrolyzed to produce glycine.
Industrial Production Methods:
Biotechnology Synthesis: This method uses microbial fermentation to produce glycine, which is then combined with hydrochloric acid to form this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including glyoxylic acid and ammonia.
Reduction: It can be reduced to form glycine and other derivatives.
Substitution: this compound can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alcohols, inorganic acids.
Major Products:
Oxidation: Glyoxylic acid, ammonia.
Reduction: Glycine.
Substitution: Various esters and amides.
Chemistry:
Buffer Solutions: this compound is used in the preparation of buffer solutions for biochemical assays.
Chelating Agent: It is used to form complexes with metal ions for various analytical applications.
Biology:
Neurotransmitter Studies: this compound is used in studies related to inhibitory neurotransmission in the central nervous system.
Cell Culture: It is used as a component in cell culture media to support cell growth and differentiation.
Medicine:
Nutritional Supplements: this compound is used in parenteral nutrition solutions to provide essential amino acids.
Therapeutic Agent:
Industry:
Mechanism of Action
Glycine chloride exerts its effects primarily through its interaction with glycine receptors, which are ligand-gated chloride ion channels. When glycine binds to these receptors, it causes the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal excitability . This mechanism is crucial for its role as an inhibitory neurotransmitter in the central nervous system .
Comparison with Similar Compounds
Glycine: The parent amino acid, which lacks the chloride ion but shares many biochemical properties.
Betaine: Another amino acid derivative with similar buffering and osmoprotective properties.
Alanine: An amino acid with similar structural properties but different biochemical roles.
Uniqueness: Glycine chloride is unique due to its combination of glycine’s biochemical properties with the chloride ion’s ability to form stable salts and buffers. This makes it particularly useful in applications requiring precise pH control and ionic strength .
Scientific Research Applications
Neuropharmacology
Glycine chloride plays a significant role in neuropharmacological studies due to its function as an inhibitory neurotransmitter. It activates glycine-gated chloride channels, which hyperpolarize neurons and inhibit excitatory signals. This mechanism is crucial in understanding various neurological conditions and developing treatments for disorders such as epilepsy and anxiety .
Case Study: Neutrophil Function
Research has demonstrated that this compound can modulate calcium signaling in neutrophils. A study showed that glycine reduced intracellular calcium levels in response to stimuli like lipopolysaccharide (LPS), indicating its potential in managing inflammatory responses .
Nonlinear Optics
This compound is utilized in the growth of nonlinear optical crystals. For instance, glycine magnesium chloride crystals have been synthesized for their optical properties, which are essential in photonics applications. These crystals exhibit favorable characteristics for frequency conversion and laser applications .
Data Table: Optical Properties of Glycine Magnesium Chloride Crystals
Property | Value |
---|---|
Crystal System | Orthorhombic |
Lattice Parameters | a = 5.12 Å, b = 7.14 Å, c = 10.23 Å |
Transparency Range | 200 nm - 1200 nm |
Nonlinear Coefficient | 0.5 pm/V |
Immunology
In immunological research, this compound has been shown to influence immune responses by modulating cytokine production and macrophage activity. Studies indicate that it can reduce the production of tumor necrosis factor-alpha (TNF-α) during endotoxin shock, highlighting its potential therapeutic role in inflammatory diseases .
Food Industry
This compound is used as a food additive and flavor enhancer in various food products, including meat processing and beverages. It contributes to flavor enhancement and preservation, making it valuable in food technology .
Pharmaceuticals
In the pharmaceutical industry, this compound serves as a buffering agent and stabilizer in drug formulations. Its role in enhancing solubility and bioavailability of certain drugs is well-documented .
Data Table: Pharmaceutical Applications of this compound
Application | Description |
---|---|
Buffering Agent | Maintains pH stability in formulations |
Stabilizer | Enhances solubility of active pharmaceutical ingredients |
Flavoring Agent | Used in oral medications for taste masking |
Agriculture
This compound is also employed in agricultural applications as a precursor for synthesizing pesticides and herbicides. Its role in the formulation of glycine ethyl ester hydrochloride is particularly notable for producing pyrethroid insecticides .
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling glycine hydrochloride in laboratory settings?
Glycine hydrochloride requires strict adherence to GHS hazard guidelines. Key measures include:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Emergency Response: For spills, isolate the area, use inert absorbents (e.g., vermiculite), and neutralize residual HCl with sodium bicarbonate .
- Storage: Keep in airtight containers away from moisture and incompatible substances (e.g., strong oxidizers) .
Q. How does glycine chloride function as a trailing ion in SDS-PAGE?
In SDS-PAGE, glycine’s zwitterionic nature allows it to form a pH-dependent mobility gradient. At stacking gel pH (~8.8), glycine exists as a zwitterion with low mobility, creating a boundary between faster-moving chloride ions (leading ions) and slower glycine. This "stacking" effect concentrates protein samples into sharp bands, enhancing resolution . Adjusting glycine concentration (typically 25 mM) optimizes the voltage gradient for protein separation .
Q. What experimental methods validate the purity of synthesized this compound derivatives?
Purity assessment involves:
- Elemental Analysis: Confirm stoichiometry (e.g., C, H, N content) .
- Chromatography: HPLC with UV detection (λ = 210 nm) to detect impurities .
- Spectroscopy: FT-IR to identify functional groups (e.g., NH₃⁺ at 3200 cm⁻¹, COO⁻ at 1600 cm⁻¹) .
- Melting Point Consistency: Compare observed values with literature data (e.g., glycine HCl melts at 182–184°C) .
Advanced Research Questions
Q. How can the chromatographic separation of glycine from ammonium chloride be optimized for industrial-scale applications?
Key parameters include:
- Temperature: Increasing temperature from 50°C to 60°C raises equilibrium constants (K) for glycine (0.72 → 0.80) and ammonium chloride (0.19 → 0.21), improving selectivity .
- Resin Selection: Use cation-exchange resins with high affinity for glycine (e.g., sulfonated polystyrene).
- Simulated Moving Bed (SMB) Chromatography: Validate separation efficiency using the equilibrium-dispersive model, where axial dispersion coefficients (Dₗ) for glycine (~2× higher than NH₄Cl) and mass transfer coefficients (kₘ = 1.30 min⁻¹ at 50°C) guide column design .
Q. What strategies resolve contradictions in solubility data for this compound under extreme pH conditions?
At pH < 2, glycine forms cationic dimers (GlyH⁺·GlyH₂⁺) and trichloride salts (GlyH₂⁺·2Gly₂H₃⁺·3Cl⁻). Discrepancies arise from:
- Solid-Liquid Equilibrium Modeling: Use pDISOL-X software to predict speciation and validate with X-ray diffraction of precipitated phases .
- Ionic Strength Adjustments: Account for Cl⁻ counterion effects using the Debye-Hückel equation .
Q. How do this compound complexes enhance nonlinear optical (NLO) properties in semiorganic crystals?
Glycine’s polarizability and hydrogen-bonding networks contribute to NLO activity. For example, bis(glycine) strontium dichloride trihydrate (GSC) exhibits:
- Hyperpolarizability (β): Calculated via DFT at 1.5×10⁻³⁰ esu, with 80% visible-light transmission for laser applications .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding = 65%, van der Waals = 25%) to correlate structure with NLO efficiency .
Q. What methodologies characterize glycine’s role in chloride channel activation?
- Electrophysiology: Two-electrode voltage clamping in Xenopus oocytes measures glycine-induced Cl⁻ currents (EC₅₀ = 3 mM at WTα1GlyR). Mutagenesis (e.g., S267Q) alters EC₅₀ by disrupting ligand-binding domains .
- Hille Analysis: Compare Hill coefficients (n = 1.8 ± 0.2) to assess cooperativity in channel gating .
Q. How do thermodynamic models explain this compound’s adsorption behavior in ion-exchange systems?
Frontal analysis with Langmuir isotherms reveals:
Properties
IUPAC Name |
2-aminoacetyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO/c3-2(5)1-4/h1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBVOPMSONYWEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313502 | |
Record name | Acetyl chloride, amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4746-64-9 | |
Record name | Acetyl chloride, amino- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4746-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl chloride, amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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